N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane
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Overview
Description
Preparation Methods
The synthesis of sitosterol sulfate (trimethylamine) involves the sulfation of sitosterol followed by the introduction of trimethylamine. The reaction conditions typically require the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.
Chemical Reactions Analysis
Sitosterol sulfate (trimethylamine) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents.
Scientific Research Applications
Sitosterol sulfate (trimethylamine) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sterol chemistry and sulfation reactions.
Mechanism of Action
The mechanism of action of sitosterol sulfate (trimethylamine) involves its interaction with gut microbiota. It inhibits the production of trimethylamine by regulating the gut microbial structure, particularly by inhibiting bacteria that contain the gene cholintrimethylamine lyase . This leads to a reduction in trimethylamine-N-oxide levels, which is associated with atherosclerosis. Additionally, the compound improves cholesterol metabolism and reduces inflammation .
Comparison with Similar Compounds
Sitosterol sulfate (trimethylamine) can be compared with other similar compounds such as:
Cholesterol sulfate: Unlike sitosterol sulfate, cholesterol sulfate is derived from cholesterol and is primarily found in animal tissues.
Campesterol sulfate: Another plant sterol sulfate, campesterol sulfate has similar properties but differs in its specific sterol structure.
Stigmasterol sulfate: Similar to sitosterol sulfate, stigmasterol sulfate is derived from stigmasterol and has comparable biological activities. The uniqueness of sitosterol sulfate (trimethylamine) lies in its specific interaction with gut microbiota and its potential therapeutic applications in cardiovascular diseases.
Properties
Molecular Formula |
C33H63NO4S |
---|---|
Molecular Weight |
569.9 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane |
InChI |
InChI=1S/C29H50O4S.C3H9N.CH4/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6;1-4(2)3;/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32);1-3H3;1H4/t20-,21-,23+,24+,25-,26+,27+,28+,29-;;/m1../s1 |
InChI Key |
VEKYMVCJNVYTMI-VCIUBURWSA-N |
Isomeric SMILES |
C.CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |
Canonical SMILES |
C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C.CN(C)C |
Origin of Product |
United States |
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